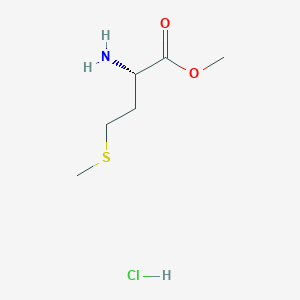

L-Methionine methyl ester hydrochloride

Description

Historical Context of Methionine Derivatives in Biochemical Inquiry

The story of methionine derivatives begins with the discovery of methionine itself. In 1922, J. H. Mueller first isolated a sulfur-containing amino acid, though its molecular formula was initially incorrect. evonik.com This was rectified in 1925 by Odake in Japan, who named the compound "methionine". evonik.com The definitive structure was determined six years later by G. Barger and F. P. Coyne. evonik.com

Following these foundational discoveries, the mid-20th century saw a surge in research into amino acids and their roles in nutrition and medicine. During the post-war period, scientists at Degussa AG (formerly Deutsche Gold- und Silber-Scheideanstalt) developed the first technically viable synthesis of DL-methionine between 1946 and 1947. evonik.com

The development of methods to chemically modify amino acids, such as esterification, was a crucial step forward for biochemical research. Esterification of the carboxylic acid group, a common practice, allowed chemists to temporarily "protect" this functional group, preventing it from reacting while other parts of the molecule were being modified. This was particularly important for the burgeoning field of peptide synthesis, where amino acids needed to be linked together in a specific sequence to build proteins. Early methods for creating amino acid methyl esters often involved reagents like thionyl chloride or gaseous hydrochloric acid in methanol (B129727). nih.govmdpi.com These foundational techniques paved the way for the synthesis and use of specific derivatives like L-methionine methyl ester hydrochloride in more complex research applications.

Significance of this compound as an Amino Acid Derivative

This compound is significant primarily as a protected form of L-methionine, designed for use as an intermediate in organic and medicinal chemistry. nih.govlookchem.com The "methyl ester" modification neutralizes the reactivity of the carboxyl group, while the "hydrochloride" salt form often improves the compound's stability and solubility in certain solvents, making it easier to handle and use in reactions. chemicalbook.com

The primary application of this derivative is in peptide synthesis. tcichemicals.comsigmaaldrich.com In the intricate process of building a peptide chain, the amino group of one amino acid must form a peptide bond with the carboxyl group of another. To ensure the correct sequence and prevent unwanted side reactions, the carboxyl group of the incoming amino acid is often protected as an ester. This compound serves as a ready-to-use building block in this context. japer.in Once the desired peptide sequence is assembled, the methyl ester group can be chemically removed (deprotected) to restore the natural carboxylic acid.

Beyond standard peptide synthesis, it is used as a versatile starting material for creating more complex molecules and asymmetric building blocks for chiral synthesis. chemicalbook.comchemicalbook.comthermofisher.com Its role as a research tool allows scientists to investigate protein structure, enzyme activity, and metabolic pathways. chemimpex.com

Below is a table detailing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2491-18-1 | chemicalbook.comnih.govsigmaaldrich.com |

| Molecular Formula | C6H14ClNO2S | thermofisher.comnih.gov |

| Molecular Weight | 199.70 g/mol | nih.govsigmaaldrich.com |

| Appearance | White to pale cream powder or crystals | chemicalbook.comthermofisher.com |

| Melting Point | 151-153 °C | chemicalbook.comsigmaaldrich.com |

| Optical Activity | [α]22/D +25.9°, c = 1 in H2O | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in water, Chloroform, DMSO, Acetone. | chemicalbook.comchemicalbook.com |

This interactive table provides a summary of the physicochemical properties of this compound.

Current Research Landscape and Emerging Trends

The utility of this compound continues in contemporary research, driven by advancements in medicinal chemistry, materials science, and chemical biology.

One of the most significant trends is the development of more efficient and environmentally friendly methods for its synthesis. Researchers have explored various reagents to streamline the esterification of amino acids. A notable advancement is the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields and offers a more convenient and milder alternative to traditional methods using thionyl chloride or strong acids. nih.govmdpi.comresearchgate.net

In the pharmaceutical sphere, the compound remains a key building block. Research includes its use in the synthesis of peptide-drug conjugates, where a peptide sequence can be used to target a specific cell type, delivering a therapeutic agent. For instance, it has been used as a component in the synthesis of peptide conjugates of rhein (B1680588) derivatives for biological evaluation. japer.in This highlights its role not just in making simple peptides, but in constructing complex, functional biomolecules.

Furthermore, research into the broader biological roles of methionine and its derivatives continues to create new contexts for the use of this compound. Studies investigating the role of methionine in oxidative stress and neurodegenerative processes, for example, may utilize such derivatives as chemical tools to probe these mechanisms. nih.gov The ability to incorporate this modified amino acid allows for precise studies of protein metabolism and function. nih.gov

The table below summarizes key research areas involving this compound.

| Research Area | Focus of Study | Significance | Source(s) |

| Peptide Synthesis | Used as a C-protected amino acid for the stepwise assembly of peptide chains. | Fundamental for the creation of synthetic peptides for research, therapeutic, and diagnostic applications. | tcichemicals.comsigmaaldrich.comjaper.in |

| Medicinal Chemistry | Serves as a starting material or intermediate for synthesizing complex organic molecules and chiral building blocks. | Enables the development of novel pharmaceutical compounds and asymmetric synthesis. | nih.govmdpi.comchemicalbook.comthermofisher.com |

| Synthesis Methodology | Development of efficient and mild esterification methods, such as using TMSCl/methanol. | Improves yield, reduces harsh reaction conditions, and enhances the convenience of producing amino acid esters. | nih.govmdpi.comresearchgate.net |

| Biochemical Probes | Used to create modified peptides to study protein structure, enzyme function, and metabolic pathways. | Provides tools to investigate fundamental biological processes at the molecular level. | chemimpex.comnih.gov |

This interactive table highlights the diverse and evolving research applications of this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVUPUNLVKELNV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-18-1 | |

| Record name | L-Methionine, methyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biochemical and Biological Research Applications

Role in Amino Acid Metabolism and Related Pathways

L-Methionine methyl ester hydrochloride is frequently utilized by researchers to investigate the metabolic pathways branching from methionine. As a stable and soluble precursor, it facilitates the study of methionine's journey through various biochemical transformations that are fundamental to cellular function. chemimpex.com

While L-methionine is an essential amino acid that cannot be synthesized de novo by humans and other animals, its metabolic pathways are central to cellular biochemistry. nih.gov In a research context, this compound acts as a direct precursor, supplying L-methionine for studies on its metabolic fate. chemimpex.com Once introduced into a biological system, the ester group is hydrolyzed, releasing L-methionine. This allows researchers to trace its incorporation into two major pathways: the methionine cycle (or one-carbon metabolism) and the transsulfuration pathway. creative-proteomics.comresearchgate.net The methionine cycle is crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. creative-proteomics.com The transsulfuration pathway, on the other hand, leads to the synthesis of another sulfur-containing amino acid, cysteine. creative-proteomics.com

Methionine's foundational role in molecular biology is its function as the initiating amino acid in protein synthesis for virtually all eukaryotic proteins. nih.gov The start codon (AUG) on messenger RNA (mRNA) recruits a specific initiator tRNA carrying methionine to begin the process of translation. creative-proteomics.com In laboratory settings, this compound is a key reagent in solution-phase peptide synthesis, allowing for the controlled, stepwise addition of amino acids to build custom peptides for research. sigmaaldrich.comscientificlabs.co.uk Furthermore, isotopically labeled versions of methionine, such as [S-methyl-11C]-L-methionine, are employed in imaging studies to monitor protein synthesis rates in vivo. However, it is noted that because the methyl group can be transferred, this tracer reflects both protein incorporation and methyl-transformation, making compounds like [1-11C]-L-methionine potentially more suitable for specifically tracking protein synthesis. nih.gov

Methionine and cysteine are the two primary sulfur-containing amino acids in mammals. nih.gov The metabolism of these amino acids is tightly interconnected, and this compound is a useful tool for studying these links. The metabolic pathway begins with the conversion of methionine to S-adenosylmethionine (SAM), which, after donating its methyl group, becomes S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine. nih.gov At this critical juncture, homocysteine can either be remethylated back to methionine or be irreversibly channeled into the transsulfuration pathway to synthesize cysteine. nih.gov

Research using animal models has demonstrated the intricate balance within this pathway. For instance, studies on rats fed a methionine-restricted diet revealed significant alterations in the serum profile of other sulfur amino acids. These studies observed markedly reduced concentrations of cystathionine, cysteine, and taurine, alongside a significant elevation of homocysteine, suggesting that homocysteine transsulfuration may be inhibited under methionine restriction.

| Amino Acid | Effect of Methionine Restriction | Implication |

|---|---|---|

| Methionine | Markedly Reduced | Successful dietary intervention. |

| Homocysteine | 2.5-fold Elevation | Potential inhibition of the transsulfuration pathway. |

| Cystathionine | Markedly Reduced | Downstream effect of reduced pathway flux. |

| Cysteine | Markedly Reduced | Reduced synthesis from homocysteine. |

| Taurine | Markedly Reduced | Downstream metabolite of cysteine is also reduced. |

A primary metabolic role of methionine is to serve as the precursor for S-adenosylmethionine (SAM), the principal methyl donor in cellular reactions. mdpi.com Supplying L-methionine, via its methyl ester hydrochloride derivative, is essential for maintaining the cellular pool of SAM. SAM provides the methyl groups for the methylation of DNA, RNA, proteins, and lipids, which are critical epigenetic and regulatory modifications. creative-proteomics.commdpi.com

The importance of this methyl donor pathway is highlighted in various studies. Research on pancreatic cancer cell lines (Panc-1) showed that treatment with a cocktail of methyl donors, including L-methionine, reduced cell proliferation and levels of signaling molecules like phospho-Erk1/2 and NFkB. mdpi.com In another study, depletion of methyl donors, particularly methionine, in cervical cancer cells led to significant changes in the expression of interferon-stimulated genes and widespread DNA hypomethylation, underscoring the critical role of methionine in maintaining normal gene regulation and antiviral immunity. whiterose.ac.uk

Conversely, supplementation with methyl donors can also modulate metabolic states. In a study involving diabetic rats, dietary supplementation with L-methionine was found to improve alterations in glucose and lipid metabolism. nih.gov The supplementation activated p-AMPK and SIRT1, similar to the action of metformin, and modulated the expression of genes involved in key metabolic pathways. nih.gov This effect was linked to the prevention of diabetes-induced epigenetic alterations, specifically the methylation of histone H3K36me2 on the promoter region of the FOXO1 gene. nih.gov Comparative studies across different mammalian species have also revealed that long-lived species tend to exhibit down-regulated methionine metabolism, characterized by lower tissue concentrations of methionine and its related metabolites. researchgate.netmdpi.com

| Model Organism/System | Intervention | Key Findings | Reference |

|---|---|---|---|

| Fischer-344 Rats | Dietary Methionine Restriction | Improved insulin sensitivity, reduced visceral fat, increased longevity. | |

| Diabetic Sprague-Dawley Rats | L-Methionine Supplementation | Improved glucose/lipid metabolism; modulated one-carbon metabolism and epigenetic status (histone methylation). | nih.gov |

| Cervical Cancer Cells (C4-II) | Methionine Depletion | Altered expression of interferon-stimulated genes; significant DNA hypomethylation. | whiterose.ac.uk |

| Comparative (Multiple Mammalian Species) | Metabolomic Analysis | Long-lived species show down-regulated methionine metabolism and lower tissue concentrations of related metabolites. | researchgate.netmdpi.com |

In the field of synthetic biology, this compound has been used in the development of novel biosynthetic pathways. One such innovative approach is "metabolic metathesis." Research has demonstrated that an organometallic catalyst can facilitate a metathesis reaction within a culture medium to produce a non-canonical metabolite, vinylglycine. biorxiv.org This vinylglycine can then be utilized by the existing enzymatic machinery of E. coli to overcome a genetic deficiency. Specifically, vinylglycine can serve as a substrate for the enzyme cystathionine synthase (encoded by the metB gene) to produce a precursor for methionine biosynthesis. biorxiv.org This allows an engineered strain of E. coli, otherwise unable to produce methionine (a ΔmetA auxotroph), to grow. The synthesis of one of the key precursors (APE) for this artificial metabolic pathway utilized N-[(benzyloxy)carbonyl]-L-methionine methyl ester, which is derived from this compound. biorxiv.org This work illustrates a sophisticated application of the compound in creating new-to-nature metabolic routes.

Interactions with Homocysteine and Cystathionine Pathways

L-methionine and its derivatives are central to the interconnected homocysteine and cystathionine pathways, which are crucial for sulfur metabolism and the transfer of methyl groups. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor, which then becomes S-adenosylhomocysteine (SAH) after donating its methyl group. SAH is hydrolyzed to homocysteine. Homocysteine can then be either remethylated back to methionine or enter the transsulfuration pathway, where it is condensed with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is subsequently converted to cysteine.

Supplementation with L-methionine has been shown to increase plasma concentrations of homocysteine, cystathionine, and methionine itself. This indicates that an influx of methionine can drive the metabolic flux through these pathways. While direct studies on this compound are less common, its role as a methionine derivative suggests it can similarly influence these pathways by increasing the substrate pool for methionine adenosyltransferase, the enzyme that produces SAM. The metabolism of excess methionine to homocysteine is a key regulatory point, and disruptions in this pathway, such as deficiencies in CBS, lead to the accumulation of homocysteine, a condition known as homocystinuria.

Table 1: Impact of L-Methionine Supplementation on Plasma Amino Acid Concentrations

| Analyte | Placebo Period (micromol/l) | L-Methionine Supplementation (micromol/l) | P-value |

| Homocysteine (Patients) | 9.4 +/- 2.7 | 11.2 +/- 4.1 | 0.031 |

| Homocysteine (Controls) | 8.9 +/- 1.8 | 11.0 +/- 2.3 | 0.000 |

| Methionine (n=20) | 33.0 +/- 12.0 | 53.6 +/- 22.0 | 0.003 |

| Cystathionine (n=20) | 0.30 +/- 0.10 | 0.62 +/- 0.30 | 0.000 |

Data from a study involving supplementation with 1500 mg of L-methionine daily.

Enzyme Activity and Inhibition Studies

Effect on Enzyme Activities Related to Sulfur Metabolism

The metabolism of sulfur-containing amino acids involves a cascade of enzymatic reactions. This compound, by virtue of being a methionine derivative, can influence the activity of enzymes within this metabolic network. The initial and rate-limiting step in methionine metabolism is its conversion to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT). The availability of methionine or its derivatives can thus modulate the entire downstream pathway, including the transsulfuration pathway which leads to cysteine synthesis, and subsequently the production of important molecules like glutathione (B108866) and taurine. The regulation of these pathways is complex, with enzymes like cystathionine β-synthase being allosterically activated by SAM, thereby linking methionine availability to the rate of homocysteine clearance.

Studies on S-adenosylmethionine Synthetases (MATs) and Alternative Substrates

S-adenosylmethionine synthetases (MATs), also known as methionine adenosyltransferases, are the enzymes responsible for the synthesis of S-adenosylmethionine (AdoMet) from L-methionine and ATP. Research has shown that modified forms of L-methionine, including L-methionine methyl ester, can serve as alternative substrates for MATs. This allows for the enzymatic synthesis of AdoMet analogues. These analogues are valuable tools for studying the wide range of AdoMet-dependent reactions, including methylation of DNA and neurotransmitters. The ability of L-methionine methyl ester to be utilized by MATs highlights the substrate flexibility of these enzymes and provides a method for producing modified methyl donors for various research purposes. Studies have demonstrated that while the catalytic efficiency may be reduced compared to the natural substrate L-methionine, the formation of the corresponding AdoMet analogue does occur.

Inhibition of Specific Metabolic Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

While this compound itself is not primarily studied as a direct inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the broader class of amino acid derivatives and related compounds has been investigated for such properties. AChE and BChE are crucial enzymes in neurotransmission, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Research in this area often focuses on designing novel inhibitors, and various chemical scaffolds are explored. The investigation of compounds derived from amino acids for cholinesterase inhibition is an active area of research, though specific data on the inhibitory activity of this compound is not prominent in the literature.

Impact on Glutamine Synthetase (GS) Inhibition

Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism, catalyzing the formation of glutamine from glutamate and ammonia. The most well-known inhibitor of GS is L-methionine-S,R-sulfoximine (MSO), a derivative of methionine. MSO acts as an inhibitor through a two-step mechanism involving initial competitive inhibition followed by irreversible inactivation. While this compound is not a direct and potent inhibitor like MSO, its structural relationship to methionine places it within the chemical space of compounds that could potentially interact with the active site of GS. The allosteric regulation of glutamine synthetase is complex, with several molecules, including other amino acids like glycine (B1666218) and alanine, acting as inhibitors.

Cellular Processes and Signaling

The metabolic pathways influenced by L-methionine and its derivatives are integral to numerous cellular processes and signaling events. The availability of SAM, derived from methionine, is critical for methylation reactions that regulate epigenetics (DNA and histone methylation), gene expression, and protein function. The transsulfuration pathway, which is dependent on the methionine supply, produces cysteine, a precursor for the major intracellular antioxidant glutathione (GSH). Therefore, by influencing these pathways, this compound can have downstream effects on cellular redox status and signaling pathways that are sensitive to oxidative stress. Furthermore, homocysteine itself is recognized as a molecule that can trigger oxidative stress and impact cellular function.

Investigation of Cellular Functions where Methionine Plays a Role

This compound is utilized by researchers in studies concerning amino acid metabolism, protein synthesis, and enzymatic activity. As a precursor to L-methionine, it can be employed to understand the metabolic pathways and cellular functions that are dependent on this essential amino acid. Furthermore, its role as a methyl donor makes it a compound of interest in research focused on cognitive function and mood enhancement.

Effects on Cell Viability in Cancerous and Non-Cancerous Cell Lines

The cytotoxic effects of L-methionine and its derivatives have been a subject of scientific inquiry. Research on homologous series of L-methionine alkyl ester hydrochlorides has indicated that their cytotoxicity is directly proportional to the length of the alkyl chain. Specifically, L-methionine decyl and dodecyl ester hydrochlorides have demonstrated significant cytotoxic activity.

A study evaluated the in vitro growth inhibitory activity of these compounds in various cell lines, including Meth A sarcoma, and three human cell lines (IMR-90, LX-1, MCF7), as well as four additional murine cell lines (L1210, L5178Y, 3T3, SV-T2). The research found that the LX-1 tumor cell line and the SV-T2 transformed line were two to four times more sensitive to the cytotoxic properties of the decyl and dodecyl ester hydrochlorides compared to their normal counterparts. While this study provides valuable insights into the structure-activity relationship of L-methionine esters, specific IC50 values for this compound were not detailed in the available research.

Excess concentrations of L-methionine have been shown to suppress the growth of the human breast cancer cell line MCF-7.

Table 1: Cytotoxicity of L-Methionine Alkyl Ester Hydrochlorides in Meth A Sarcoma

| Compound | IC50 (µM) |

| L-Methionine decyl ester hydrochloride | 29 |

| L-Methionine dodecyl ester hydrochloride | 28 |

This table is based on data for longer-chain alkyl esters of L-methionine and is provided for comparative purposes, as specific IC50 values for this compound were not available in the search results.

Antimicrobial and Cytotoxic Activities

Evaluation of Antibacterial Performance Against Gram-Negative and Gram-Positive Bacteria

The antibacterial potential of derivatives of L-methionine has been explored. One study synthesized and evaluated the antibacterial activity of dodecyl esters of methionine, including a cationic ester hydrochloride derivative (SURF2). These compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The study found that these surfactants displayed moderate to high antibacterial activities, particularly against Gram-positive bacteria. Among the Gram-negative bacteria, the methionine derivatives were most active towards Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.441 mM.

While these findings suggest that esterification of L-methionine can lead to compounds with antibacterial properties, specific MIC values for this compound against various bacterial strains were not found in the provided search results. Further research is needed to determine its specific spectrum of activity.

Cytotoxicity Assessments in Various Cell Lines

The cytotoxicity of L-methionine derivatives has been assessed in several cell lines. As mentioned previously, a study on L-methionine alkyl ester hydrochlorides demonstrated that cytotoxicity is dependent on the alkyl chain length. This research involved the human cell lines IMR-90 (non-cancerous), LX-1 (lung carcinoma), and MCF7 (breast adenocarcinoma), and the murine cell lines L1210 (lymphocytic leukemia), L5178Y (mouse lymphoma), 3T3 (mouse embryonic fibroblast), and SV-T2 (SV40 transformed 3T3 cells). The study highlighted that certain cancerous cell lines exhibited greater sensitivity to the longer-chain derivatives than their non-cancerous counterparts. However, specific cytotoxicity data for this compound was not available in the reviewed literature.

Insecticidal Activity and Tracheal Formation Inhibition

Research has demonstrated that L-methionine methyl ester (L-MME) possesses insecticidal properties and affects the respiratory system of insects. Studies on the soybean pest bug, Riptortus pedestris, have shown that feeding on L-MME leads to the collapse of the tracheal network development. While insects fed L-MME still showed some tracheae, their dityrosine network (DTN) signals appeared fragmented, and the midgut tissue was smaller compared to control insects.

In terms of insecticidal effects, L-MME was found to be slow-acting compared to other derivatives like L-cysteine methyl ester (L-CME), which showed rapid insecticidal effects. The insecticidal activity of these methionine derivatives has also been noted in other insects such as Drosophila, mealworms, cockroaches, and termites. This suggests that this compound could be a potential candidate for the development of novel pest control agents that target the insect respiratory system.

Table 2: Observed Effects of L-Methionine Methyl Ester (L-MME) on Riptortus pedestris

| Parameter | Observation |

| Tracheal Network Development | Collapse and fragmentation of the dityrosine network (DTN) |

| Midgut Tissue | Smaller in size compared to control |

| Insecticidal Activity | Slow-acting |

This table summarizes the qualitative findings on the effects of L-MME on the insect Riptortus pedestris.

Bioorganometallic Chemistry and Biosensor Development

The application of this compound in the fields of bioorganometallic chemistry and biosensor development is an emerging area. While the broader field of bioorganometallic chemistry involves the study of biologically active molecules with carbon-metal bonds, specific examples of bioorganometallic compounds derived from this compound were not prominent in the available literature.

In the area of biosensor technology, research has focused on the development of biosensors for the detection of L-methionine. For instance, a single-cell biosensor has been developed based on the transcriptional regulator Lrp to detect intracellular L-methionine in Corynebacterium glutamicum. Another approach has been the design of a whole-cell biosensor to screen for S-adenosyl-l-methionine-dependent methyltransferases. While these biosensors target L-methionine and its metabolites, the direct use of this compound in the fabrication or as a key component of these biosensors is not explicitly detailed in the provided search results.

Incorporation of Redox-Active, Chromophoric Groups

The thioether side chain of methionine residues can undergo reversible oxidation, making them intrinsic redox sensors within biological systems. The oxidation of the sulfur atom in methionine to methionine sulfoxide (B87167) is a key post-translational modification that can be triggered by reactive oxygen species (ROS). This reversible covalent modification suggests that methionine and its derivatives, including this compound, can be utilized as components in the design of redox-active molecular switches and sensors.

While direct studies on the incorporation of external redox-active or chromophoric groups onto this compound are not extensively detailed in the provided search results, the inherent redox properties of the methionine side chain itself are a critical area of research. The oxidation of methionine to methionine sulfoxide introduces a chiral center at the sulfur atom, resulting in two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide. This transformation can be reversed by the enzyme family of methionine sulfoxide reductases (Msrs). This intrinsic redox cycle within the methionine residue itself can be harnessed in the design of peptides and other molecular systems where a change in redox state leads to a measurable signal, such as a change in conformation or binding affinity.

Design and Synthesis of Electrochemical Biosensors

L-Methionine and its derivatives have shown significant promise in the development of electrochemical biosensors. The sulfur atom in the methionine side chain provides a strong binding site for metal surfaces, such as gold electrodes, facilitating the self-assembly of monolayers. This property is crucial for the construction of stable and sensitive biosensor interfaces.

A notable application is in the development of an electrochemical DNA biosensor utilizing poly-L-methionine. In one study, a biosensor was fabricated by electropolymerizing L-methionine onto a screen-printed carbon electrode, followed by the immobilization of double-stranded DNA (dsDNA). This biosensor was successfully used for the detection of small molecule drugs that interact with DNA. The principle of detection relies on the change in the electrochemical signal of guanine and adenine bases in the DNA upon binding of the target analyte. The poly-L-methionine film provides a stable and biocompatible platform for DNA immobilization, enhancing the sensitivity and performance of the biosensor.

The use of L-methionine in this context highlights the potential of its esterified derivatives, like this compound, in similar applications. The ester group can be readily hydrolyzed or modified, allowing for further functionalization of the biosensor surface.

Conformational Analysis and Molecular Interactions

The biological function and reactivity of molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. Understanding the conformational preferences of this compound and its derivatives is therefore crucial for its application in rational drug design and materials science.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. Studies on L-methionine ethyl ester, a close structural analog of the methyl ester, have provided valuable insights into its conformational preferences. These calculations help in identifying the most stable conformers and understanding the energetic barriers between them.

The geometries and energies of various conformers can be calculated in both the gas phase and in the presence of different solvents, using models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) beilstein-journals.org. These calculations reveal the influence of the surrounding medium on the conformational equilibrium. For the esterified derivatives of L-methionine, theoretical calculations have shown that the conformational equilibria are not significantly affected by changes in solvent polarity beilstein-journals.org.

Table 1: Calculated Parameters for Conformers of L-Methionine Ethyl Ester (Data adapted from a study on L-methionine ethyl ester, a close analog)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle ψ (N-Cα-C-O) (°) | Dihedral Angle χ1 (N-Cα-Cβ-Cγ) (°) |

| I | 0.00 | 35.6 | -156.9 | -66.5 |

| II | 0.23 | 22.1 | 54.1 | -67.1 |

| III | 0.67 | 10.1 | -177.1 | 179.8 |

NMR Spectroscopic Studies for Conformational Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential experimental technique for studying the conformation of molecules in solution. By analyzing parameters such as chemical shifts and spin-spin coupling constants (J-couplings), it is possible to deduce the populations of different conformers.

For L-methionine derivatives, ¹H NMR spectroscopy has been used to determine the conformational preferences in various aprotic solvents beilstein-journals.org. The experimental ³JHH coupling constants between the α-proton and the β-protons on the side chain provide information about the dihedral angles and, consequently, the rotamer populations. Experimental NMR data for L-methionine ethyl ester indicate that the ³JHH coupling constants are nearly constant across different solvents, which supports the theoretical findings that the conformational equilibrium is not significantly influenced by the solvent beilstein-journals.org.

Hydrogen Bonding and Steric Effects

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions, including hydrogen bonding and steric effects. While intramolecular hydrogen bonds between the amine group and the carbonyl oxygen (NH···O=C) can play a role in stabilizing certain conformations, studies on L-methionine ethyl ester suggest that these interactions are not the primary determining factor for its conformational preferences beilstein-journals.org.

Instead, a combination of hyperconjugative and steric effects appears to be more influential. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which can stabilize certain conformations. Steric hindrance, on the other hand, arises from the repulsion between bulky groups and destabilizes conformations where these groups are in close proximity. The final observed conformation is a result of the interplay between these stabilizing and destabilizing forces beilstein-journals.orgnih.gov.

Anion Binding Abilities of Derivatives

The modification of the carboxylic acid group in L-methionine to a methyl ester in this compound alters its interaction capabilities. In L-methionine, the carboxylate group can participate in interactions with cations. By converting it to an ester, this interaction is removed, and the molecule as a whole becomes a cation due to the protonated amine group (in the hydrochloride form).

This cationic nature of this compound makes its derivatives potential candidates for anion binding. The positively charged ammonium group can act as a hydrogen bond donor to interact with anions. Further derivatization of the molecule, for instance, by attaching other functional groups to the nitrogen or the ester, could lead to the design of sophisticated anion receptors. Studies on the interactions of L-methionine with anions in ionic liquids have shown that the terminal functional groups play a crucial role in these interactions nih.gov. This suggests that derivatives of this compound could be tailored to exhibit specific anion binding properties, a field with applications in sensing, catalysis, and transport.

Protein-Ligand Interaction Profiling (PLIP)

The side chain of methionine, which is present in this compound, is known to participate in various non-covalent interactions that are critical for stabilizing protein-ligand complexes. A notable example is the "methionine-aromatic motif," an energetically stabilizing interaction between the sulfur atom of methionine and aromatic residues such as tyrosine, phenylalanine, or tryptophan in a protein's binding pocket nih.gov. This interaction provides additional stability compared to purely hydrophobic interactions nih.gov.

A PLIP analysis of a protein-ligand complex involving this compound would systematically identify and characterize all potential non-covalent interactions. These interactions typically include:

Hydrophobic Interactions: The ethyl and methyl groups of the methionine side chain can form hydrophobic contacts with nonpolar residues in the binding site.

Hydrogen Bonds: The primary amine group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.

Salt Bridges: The positively charged amino group (under physiological pH) can form salt bridges with negatively charged residues like aspartate or glutamate.

Sulfur-involved Interactions: The sulfur atom can participate in interactions with aromatic rings (S-π interactions) as part of the methionine-aromatic motif nih.gov.

The output from a PLIP analysis provides a detailed summary of these interactions, including the specific atoms and residues involved, as well as geometric parameters such as distances and angles. This information is invaluable for researchers to understand the key determinants of binding and to guide further experimental studies or lead optimization efforts.

To illustrate the type of data generated from a PLIP analysis, a hypothetical interaction profile for this compound bound to a protein active site is presented below. This table is representative of the detailed output that would be generated by the PLIP tool.

| Interaction Type | Ligand Atom(s) | Protein Residue | Protein Atom(s) | Distance (Å) |

| Hydrogen Bond | N (Amine) | ASP-125 | OD1 (Carboxylate) | 2.9 |

| Hydrogen Bond | O (Carbonyl) | GLY-88 | N (Backbone) | 3.1 |

| Salt Bridge | N (Amine) | ASP-125 | OD1, OD2 (Carboxylate) | 3.5 |

| Hydrophobic Interaction | CE (Methyl) | ILE-92 | CD1, CG2 | 3.8 |

| Hydrophobic Interaction | CG, SD (Sulfur) | LEU-110 | CD1, CD2 | 4.2 |

| Sulfur-Aromatic | SD (Sulfur) | TYR-90 | Ring Centroid | 4.5 |

Table 1: Hypothetical Protein-Ligand Interaction Profile for this compound. This table illustrates the types of non-covalent interactions that could be identified by PLIP analysis, including the specific atoms involved and their distances.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of L-Methionine methyl ester hydrochloride, offering detailed insights into its molecular framework and the chemical environment of its constituent atoms.

¹H NMR Analysis of this compound and Derivatives

Proton (¹H) NMR spectroscopy provides characteristic chemical shifts for the different protons within the this compound molecule. In a typical spectrum, distinct signals corresponding to the methyl ester protons, the α-proton, the β- and γ-protons of the side chain, and the S-methyl protons are observed.

The N-acylation of this compound, a common modification in peptide chemistry, leads to predictable changes in the ¹H NMR spectrum. For instance, in N-acetyl-L-methionine, the introduction of the acetyl group results in a new singlet corresponding to the acetyl methyl protons.

Below is a table summarizing the ¹H NMR chemical shifts for this compound and a representative derivative, N-Boc-L-methionine.

| Proton | This compound (δ, ppm) | N-Boc-L-methionine (δ, ppm) |

| S-CH₃ | ~2.1 | ~2.1 |

| γ-CH₂ | ~2.6 | ~2.5 |

| β-CH₂ | ~2.0-2.2 | ~1.9-2.1 |

| α-CH | ~4.2 | ~4.4 |

| O-CH₃ | ~3.8 | - |

| NH₂/NH | - | ~5.1 (NH) |

| Boc C(CH₃)₃ | - | ~1.4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound and its derivatives. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Key resonances include those for the carbonyl carbon of the ester, the α-carbon, the carbons of the ethyl side chain, the S-methyl carbon, and the methyl ester carbon. The chemical shifts of these carbons are sensitive to their local electronic environment, making ¹³C NMR a powerful tool for confirming structural modifications. For example, the introduction of a Boc protecting group in N-Boc-L-methionine results in characteristic signals for the quaternary and methyl carbons of the tert-butoxycarbonyl group.

The following table presents typical ¹³C NMR chemical shifts for this compound and N-Boc-L-methionine.

| Carbon | This compound (δ, ppm) | N-Boc-L-methionine (δ, ppm) |

| S-CH₃ | ~15 | ~15 |

| γ-CH₂ | ~30 | ~30 |

| β-CH₂ | ~31 | ~31 |

| α-CH | ~52 | ~53 |

| O-CH₃ | ~53 | - |

| C=O (Ester) | ~171 | - |

| C=O (Boc) | - | ~155 |

| C=O (Acid) | - | ~176 |

| Boc C(CH₃)₃ | - | ~80 |

| Boc C(CH₃)₃ | - | ~28 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for unambiguously assigning proton and carbon signals. These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei.

In the HMQC spectrum of a compound like N-acetyl-L-methionine, cross-peaks are observed between the proton and carbon signals of each C-H bond. For instance, a cross-peak will connect the S-methyl protons to the S-methyl carbon, and the α-proton to the α-carbon. This correlation is crucial for confirming assignments made from one-dimensional spectra and for resolving signal overlap that can occur in complex molecules. The HMQC experiment provides a powerful method for verifying the connectivity within the molecule and ensuring its structural integrity. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like this compound. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides high-resolution and accurate mass measurements.

In the ESI-MS analysis of amino acid methyl esters, the protonated molecule [M+H]⁺ is typically the most abundant ion observed. mdpi.com For this compound, this would correspond to an m/z value consistent with its molecular formula. High-resolution ESI-TOF MS can confirm the elemental composition of the molecule with a high degree of confidence. Studies on various amino acids and their derivatives have demonstrated the utility of ESI-MS in identifying and characterizing these compounds in complex mixtures. core.ac.uk

Tandem Mass Spectrometric Analysis for Enzyme Identification

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and is increasingly used in enzyme assays and for the identification of enzyme products. nih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

In the context of enzyme identification, L-methionine and its derivatives can serve as substrates for specific enzymes, such as methionine gamma-lyase. nih.gov The enzymatic reaction can be monitored by MS by observing the disappearance of the substrate and the appearance of the product. Tandem mass spectrometry can then be used to confirm the identity of the product by comparing its fragmentation pattern to that of a known standard. For example, the enzymatic conversion of a derivative of L-methionine can be followed, and the structure of the resulting product can be unequivocally identified by its characteristic product ions in the MS/MS spectrum. This approach allows for the sensitive and specific identification and characterization of enzyme activity.

Electrochemical Methods

Electrochemical Polarization Measurements in Corrosion Studies

Electrochemical polarization measurements are a crucial technique for investigating the efficacy and mechanism of corrosion inhibitors. In the study of this compound as a corrosion inhibitor for iron in a 1 M hydrochloric acid (HCl) solution, potentiodynamic polarization studies have provided significant insights. These studies have demonstrated that this compound, referred to as METOCH₃, functions effectively as a corrosion inhibitor. ampp.org

The inhibition efficiency (E%) of this compound has been shown to be concentration-dependent. As the concentration of the inhibitor increases, the corrosion current density (icorr) decreases, leading to a higher inhibition efficiency. ampp.org At a concentration of 10-2 M, METOCH₃ achieved a maximum inhibition efficiency of 95% as determined by both mass-loss and electrochemical polarization methods. ampp.org

The electrochemical parameters derived from these polarization measurements quantify the inhibitor's performance. The data reveals a consistent decrease in the corrosion current density with increasing inhibitor concentration, confirming the protective action of this compound. ampp.org

Electrochemical Parameters for Iron in 1 M HCl in the Absence and Presence of this compound (METOCH₃) ampp.org

| Inhibitor Concentration (M) | icorr (µA/cm²) | E% |

| 0 | 1000 | - |

| 10-5 | 631 | 37 |

| 10-4 | 398 | 60 |

| 1.5 x 10-4 | 316 | 68 |

| 5 x 10-4 | 199 | 80 |

| 10-3 | 126 | 87 |

| 10-2 | 79 | 92 |

This body of research underscores the utility of electrochemical polarization measurements in characterizing the corrosion inhibition properties of this compound. The technique not only quantifies the inhibitor's effectiveness but also provides valuable information about its mechanism of action on the metal surface. ampp.org

Computational and in Silico Studies

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, such as L-Methionine methyl ester hydrochloride, to a macromolecular target, typically a protein. This prediction is crucial for assessing the potential biological activity of the compound.

As of the latest literature surveys, specific molecular docking studies focusing exclusively on this compound are not extensively documented. Research in this area has more broadly targeted the parent amino acid, L-methionine, or its metabolically active form, S-adenosyl-L-methionine (SAM), in the context of their interactions with various enzymes. For instance, studies on methyltransferases often involve docking SAM or its analogs into the enzyme's active site to understand the mechanism of methyl group transfer. nih.gov

While direct studies on this compound are sparse, the principles of molecular docking could be readily applied to it. Such a study would involve:

Preparation of the Ligand: Generating a 3D structure of this compound.

Selection of a Protein Target: Identifying a relevant biological target. Given that L-methionine is a substrate for various enzymes, proteins that recognize L-methionine could be potential targets.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and calculate a docking score, which is an estimation of the binding affinity.

Future molecular docking simulations could explore the interaction of this compound with amino acid transporters or enzymes involved in methionine metabolism, thereby predicting its potential biological roles or identifying it as a competitive inhibitor.

Virtual Screening Approaches for Inhibitor Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective alternative to high-throughput screening.

There is currently a lack of published research detailing the use of this compound in virtual screening campaigns for inhibitor identification. Virtual screening studies in related areas have focused on identifying inhibitors for enzymes that utilize methionine derivatives. For example, virtual screening has been employed to find inhibitors of methyltransferases by targeting the SAM-binding site. nih.govnih.gov These studies screen large compound databases to find molecules that could block the binding of SAM and thus inhibit the enzyme's activity.

In principle, a virtual screening approach could be designed around this compound in several ways:

As a Scaffold: Using the chemical structure of this compound as a starting point to search for structurally similar compounds with potentially improved binding affinities to a target.

As a Competitor: In a virtual screening setup designed to find inhibitors of a methionine-binding protein, this compound could be used as a reference compound to evaluate the potential of other screened molecules.

The development of large virtual libraries of non-natural amino acids for peptide optimization represents a significant advancement in this field, and similar methodologies could be applied to derivatives like this compound to explore their therapeutic potential. nih.gov

Computer-Enhanced Modeling for Chemical Models

Computer-enhanced modeling encompasses a broad range of computational techniques used to create and analyze chemical models. This can include the development of force fields for molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and the prediction of physicochemical properties.

Specific computer-enhanced modeling studies dedicated to this compound are not prominent in the scientific literature. However, related research on DL-methionine has utilized theoretical simulations to understand and control its crystallization behavior. rsc.org Such studies can be crucial for pharmaceutical development, where controlling the solid-state form of a compound is essential.

For this compound, computer-enhanced modeling could be applied to:

Develop a Force Field: Creating a specific set of parameters (a force field) for this molecule would enable molecular dynamics simulations to study its behavior in solution or in complex with other molecules.

Predict Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity (logP), and pKa, which are important for understanding its behavior in biological systems.

QSAR Studies: If a set of molecules with similar structures and known biological activities were available, a QSAR model could be built to predict the activity of this compound.

While dedicated models for this compound have yet to be extensively developed, the tools of computer-enhanced modeling offer significant potential for future research into its chemical and biological characteristics.

Emerging Research Areas and Future Directions

Development of Novel Therapeutic Agents based on L-Methionine Methyl Ester Hydrochloride Scaffolds

The structural framework of L-methionine and its derivatives, including the methyl ester hydrochloride form, is proving to be a valuable starting point for the discovery of new therapeutic agents. Researchers are utilizing this scaffold to design and synthesize molecules with potent and targeted biological activities.

One of the most promising areas is in the development of antibody-drug conjugates (ADCs), a class of highly targeted anticancer therapeutics. shanghaitech.edu.cn ADCs consist of a monoclonal antibody linked to a potent cytotoxic drug. shanghaitech.edu.cn A novel chemical labeling strategy, termed Redox Activated Chemical Tagging (ReACT), has been developed that enables the highly selective, rapid, and robust conjugation of payloads to methionine residues on proteins under biocompatible conditions. shanghaitech.edu.cn This breakthrough technology highlights the utility of methionine derivatives in creating next-generation therapeutic protein conjugates. shanghaitech.edu.cn

Furthermore, L-methionine has been incorporated into novel dual-targeting anticancer agents. In one study, various chiral amino acids, including L-methionine, were conjugated to a pyrazolo[3,4-d]pyrimidine core. acs.org This led to the discovery of a compound that acts as a tubulin/CDC5L dual-targeting agent, exhibiting high potency, favorable solubility, and metabolic stability. acs.org Such strategies, where amino acid derivatives are used to modify a core pharmacophore, can significantly improve drug-like properties and therapeutic efficacy. acs.org

The broader field of methionine metabolism is also a key target for cancer therapy. Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cancer cells that have deletions of the methylthioadenosine phosphorylase (MTAP) gene. nih.gov Inhibition of MAT2A induces synthetic lethality in these cancers, making it a compelling strategy for precision oncology. nih.gov Research efforts employing structure-based virtual screening have identified novel scaffolds for MAT2A inhibitors, with the most potent compounds showing significant antitumor effects. nih.gov This highlights how understanding the metabolic pathways involving methionine can lead to the discovery of new cancer therapies. nih.govacs.org

Exploration of Antioxidant Properties in Advanced Formulations

The antioxidant capabilities of L-methionine and its derivatives are being explored for use in advanced formulations, particularly in pharmaceuticals and cosmetics. chemimpex.compfanstiehl.com The sulfur atom in the methionine molecule is susceptible to oxidation by reactive oxygen species (ROS), a process that is reversible, allowing it to neutralize harmful free radicals. nih.gov This inherent antioxidant activity is multifaceted and is being leveraged to protect sensitive biological molecules and enhance cellular defense mechanisms. pfanstiehl.comnih.gov

The antioxidant mechanisms of L-methionine include:

Direct ROS Scavenging: L-methionine can directly react with and neutralize damaging ROS such as hydroxyl radicals (OH•), preventing oxidative damage to proteins, DNA, and lipids. pfanstiehl.comnih.gov

Metal Chelation: It can chelate transition metal ions like iron and copper. pfanstiehl.com These metals can otherwise catalyze the formation of ROS through reactions like the Fenton and Haber-Weiss reactions. By binding these ions, L-methionine inhibits this catalytic activity and reduces oxidative stress. pfanstiehl.com

Activation of Endogenous Enzymes: It is involved in activating the body's own antioxidant enzymes, including those in the methionine sulfoxide (B87167) reductase (Msr) system, which repairs oxidized proteins. nih.gov Studies have shown that methionine supplementation can increase the levels of enzymes like manganese superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov

In an in-vitro model of Parkinson's disease, a condition linked to severe oxidative stress, L-methionine demonstrated protective effects against 6-hydroxydopamine (6-OHDA)-induced injury. nih.govresearchgate.net It was shown to counteract the decrease in the antioxidant Nrf2 signaling pathway and reduce the levels of oxidized proteins and lipid peroxidation products. nih.gov Its ability to support mitochondrial function under oxidative stress further underscores its potential in formulations targeting neurodegenerative conditions. nih.govresearchgate.net

The following table summarizes findings from a study on rats exposed to oxidative stress, demonstrating the effect of methionine supplementation on various antioxidant markers.

| Parameter | Control Group | Oxidative Stress Group (H₂O₂) | Stress + 0.6% Methionine Group |

| Vitamin E (µg/dL) | 1.01 ± 0.04 | 0.59 ± 0.03 | 0.98 ± 0.04 |

| Albumin (g/dL) | 3.20 ± 0.05 | 2.51 ± 0.04 | 3.11 ± 0.06 |

| Selenium (µg/dL) | 13.11 ± 0.10 | 9.00 ± 0.09 | 12.98 ± 0.11 |

| Data derived from a study on the effects of methionine on hydrogen peroxide-induced oxidative stress in rats. researchgate.net |

Investigations into Environmental Applications (e.g., Corrosion Inhibition)

A significant area of emerging research for this compound is in green chemistry, specifically as an environmentally friendly corrosion inhibitor for various metals and alloys. imist.mascialert.net Traditional corrosion inhibitors are often toxic and hazardous. researchgate.net Amino acids and their derivatives are attractive alternatives because they are non-toxic, biodegradable, and readily available. imist.maresearchgate.net

The inhibitive action of methionine derivatives is attributed to the presence of nitrogen, oxygen, and particularly sulfur atoms in their structure. imist.maampp.org These heteroatoms have free electron pairs that facilitate the adsorption of the molecule onto the metal surface, forming a protective film that insulates the metal from the corrosive medium. imist.ma

Studies have shown that L-methionine methyl ester is a particularly effective corrosion inhibitor. Research comparing it with other amino esters found it to be the best inhibitor for iron in a molar hydrochloric acid (HCl) solution, achieving a maximum inhibition efficiency of 95% at a concentration of 10⁻² M. imist.maampp.org The substitution of the acidic hydrogen with a methyl group in the ester form enhances its protective capabilities. imist.ma Electrochemical studies indicate that L-methionine methyl ester acts as a cathodic inhibitor, adsorbing onto the iron surface according to the Frumkin isotherm model, and its efficiency increases with rising temperature. ampp.org

The effectiveness of methionine and its derivatives has been demonstrated across various metals and corrosive environments.

| Metal/Alloy | Corrosive Medium | Inhibitor | Maximum Inhibition Efficiency (%) | Reference |

| Iron | 1 M Hydrochloric Acid (HCl) | L-Methionine methyl ester | 95% | imist.maampp.org |

| Mild Steel (NST-44) | Lime Fluid | Methionine | 44.7% | scialert.net |

| Stainless Steel (309S) | 1 M Sulfuric Acid (H₂SO₄) | L-methionine | 97% | researchgate.net |

| Low Alloy Steel | Sulfuric Acid + NaCl | Methionine | Efficiency increases with concentration | researchgate.net |

These findings underscore the potential of this compound as a high-performance, green corrosion inhibitor for industrial applications such as acid cleaning, descaling, and oil and gas processing. imist.maresearchgate.net

Studies in Specialized Biological Systems and Compartmentalized Environments

Research is beginning to elucidate the role and behavior of L-methionine and its derivatives within specific biological contexts and microenvironments. These studies are crucial for understanding its metabolic fate and its effects on cellular and subcellular processes.

One key compartmentalized environment is the mitochondrion, the powerhouse of the cell, which is also a primary site of ROS production. Studies on in-vitro models of Parkinson's disease have shown that L-methionine can protect against mitochondrial dysfunction caused by neurotoxins. nih.gov It helps maintain the mitochondrial membrane potential, which is essential for energy production and cell health. nih.gov By protecting mitochondria from oxidative damage, L-methionine and its derivatives could play a role in slowing the progression of age-related and neurodegenerative diseases. nih.govresearchgate.net

The metabolic fate of L-methionine has also been studied in human plasma. Following intravenous injection of L-[methyl-11C]methionine, the radioactivity is rapidly cleared, with a significant portion becoming protein-bound over time. nih.gov High-performance liquid chromatography (HPLC) analysis detected at least two non-protein metabolites in addition to methionine, with their levels increasing over the 60-minute study period. nih.gov Such studies are vital for understanding the bioavailability and metabolic pathways of methionine derivatives when used as diagnostic or therapeutic agents.

Furthermore, methionine metabolism is a central and evolutionarily conserved pathway. nih.gov Studies in model organisms like the yeast Saccharomyces cerevisiae are providing insights into how methionine metabolism influences aging and lifespan. Methionine restriction, either through diet or genetic manipulation, has been shown to extend the chronological lifespan of yeast. nih.gov This research in a controlled, single-celled eukaryotic system helps to dissect the complex interplay between nutrient sensing, metabolic pathways like the methionine cycle, and cellular aging processes. nih.gov

Application in Synthetic Biology and Non-Canonical Metabolite Research

This compound serves as a valuable building block in synthetic chemistry and the burgeoning field of synthetic biology. Its pre-protected carboxyl group and available amino group make it an important intermediate for the synthesis of more complex molecules, particularly peptides. sigmaaldrich.comnih.gov It is frequently used as a starting material for creating protected glycine (B1666218) derivatives and other versatile asymmetric building blocks for organic synthesis. thermofisher.comthermofisher.comthermofisher.comchemicalbook.com

In synthetic biology, the ability to precisely modify proteins is paramount. A novel bioconjugation method targeting methionine residues allows for the chemoselective attachment of molecules to proteins. shanghaitech.edu.cn This technique, which can mimic natural post-translational modifications, is used to study protein function, track proteins within living systems, and develop advanced biotherapeutics like antibody-drug conjugates. shanghaitech.edu.cn The unique reactivity of the sulfur-containing side chain of methionine makes it an ideal target for such specific chemical modifications.

Research into non-canonical metabolites—those not typically found in a given organism's standard metabolic pathways—is another emerging frontier. The central role of methionine in metabolism, particularly as the precursor to the universal methyl donor S-adenosylmethionine (SAM), makes it a key player in cellular methylation reactions. nih.gov These reactions, which methylate DNA, RNA, and proteins, are fundamental to regulating gene expression and protein function. nih.gov By manipulating the methionine cycle, researchers can influence the production of SAM and study the downstream effects on the cellular methylome. This opens up possibilities for engineering metabolic pathways to produce novel compounds or to study the impact of aberrant methylation in disease states.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing L-Methionine Methyl Ester Hydrochloride in laboratory settings?

- Methodology : The compound is typically synthesized by esterification of L-Methionine with methanol under acidic conditions. A detailed procedure involves dissolving L-Methionine in methanol, cooling to 0°C, and bubbling hydrogen chloride gas through the solution for 15 minutes. After stirring for 18 hours, the solvent is evaporated, and the product is dried under reduced pressure to yield a white crystalline solid .

- Key Considerations : Ensure strict temperature control during HCl gas introduction to prevent side reactions. Purity can be confirmed via melting point analysis (151–153°C) and HPLC .

Q. What handling and storage precautions are critical for maintaining the stability of this compound?

- Handling : Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound is a Category 2A skin/eye irritant .

- Storage : Store in airtight, light-protected containers under inert gas (e.g., nitrogen) at room temperature. Avoid exposure to strong oxidizing agents (e.g., peroxides) to prevent decomposition .

Q. How can researchers analytically characterize this compound?

- Techniques :

- Melting Point : 151°C (lit.) .

- Spectroscopy : FTIR for functional group analysis (e.g., ester C=O stretch at ~1740 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 210–220 nm) to assess purity (>96% by TCI America specifications) .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions during peptide synthesis?

- Stability Profile :

- Acidic Conditions : Stable in HCl-mediated reactions (e.g., Boc-protection), but prolonged exposure to strong acids may hydrolyze the ester group.

- Neutral/Basic Conditions : Susceptible to racemization above pH 7.0. Optimize reaction times (<2 hours) and temperatures (<4°C) to minimize epimerization .

- Experimental Design : Use chiral HPLC to monitor enantiomeric purity post-synthesis.

Q. What are the potential decomposition pathways of this compound, and how can they be mitigated?

- Pathways :

- Oxidative Degradation : Reacts with peroxides or atmospheric oxygen, forming sulfoxides.

- Hydrolysis : Ester cleavage in aqueous environments, especially at elevated temperatures.

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations)?

- Case Study : Melting points range from 151°C (TCI America) to 151–153°C (literature).

- Resolution :

- Recrystallization : Purify the compound using methanol/ether.

- Analytical Cross-Check : Validate via DSC (differential scanning calorimetry) and compare with peer-reviewed datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.